molecular formula C12H9NO B1624422 2-(Furan-2-yl)indolizine CAS No. 28795-34-8

2-(Furan-2-yl)indolizine

Cat. No. B1624422
CAS RN: 28795-34-8
M. Wt: 183.21 g/mol
InChI Key: UGGLREXOFWHWIW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)indolizine is an organic compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is a heterocyclic compound that is composed of two fused rings, a furan ring and an indolizine ring. The furan ring consists of four carbon atoms and one oxygen atom, while the indolizine ring consists of five carbon atoms and one nitrogen atom. The compound is also known as 2-furylindolizine, 2-furyl-1H-indolizine, and 2-(2-furyl)-1H-indolizine.

Scientific Research Applications

Synthesis of Indolizines

Indolizine, which includes “2-(Furan-2-yl)indolizine”, is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . However, new strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling .

Antibacterial Activity

Furan derivatives, including “2-(Furan-2-yl)indolizine”, have shown significant antibacterial activity . They have been used to combat both Gram-positive and Gram-negative bacteria . This makes them a potential candidate for the development of new antimicrobial drugs.

Antifungal Activity

In addition to their antibacterial properties, furan derivatives have also demonstrated antifungal activity . This broad-spectrum antimicrobial activity makes “2-(Furan-2-yl)indolizine” a promising compound in the field of medicinal chemistry.

Protein Tyrosine Kinase Inhibitory Activity

“2-(Furan-2-yl)indolizine” has been studied for its protein tyrosine kinase (PTK) inhibitory activity . PTKs play a crucial role in cellular signal transduction pathways, and their inhibition can be beneficial in the treatment of various diseases, including cancer.

Fluorescent Detection

“2-(Furan-2-yl)indolizine” has been used in the synthesis of imidazole derivatives for fluorescent detection . This application is particularly useful in biological and chemical research, where fluorescent markers are used to visualize or detect specific components of a system.

Therapeutic Applications

Furan-containing compounds, including “2-(Furan-2-yl)indolizine”, exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name

2-(furan-2-yl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGLREXOFWHWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20414928
Record name 2-furan-2-yl-indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20414928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)indolizine

CAS RN

28795-34-8
Record name 2-furan-2-yl-indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20414928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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